molecular formula C10H14BrN3O2S B1399442 2-Bromo-5-(1-(methylsulfonyl)piperidin-4-yl)pyrazine CAS No. 1316224-01-7

2-Bromo-5-(1-(methylsulfonyl)piperidin-4-yl)pyrazine

Cat. No.: B1399442
CAS No.: 1316224-01-7
M. Wt: 320.21 g/mol
InChI Key: CYNPYQIEECLADQ-UHFFFAOYSA-N
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Description

2-Bromo-5-(1-(methylsulfonyl)piperidin-4-yl)pyrazine is a heterocyclic compound featuring a pyrazine core substituted with a bromine atom at position 2 and a methylsulfonyl-piperidine moiety at position 4. Its molecular formula is C₁₀H₁₃BrN₃O₂S, with a molecular weight of 327.20 g/mol . It is utilized in organic synthesis, pharmaceutical development, and studies of chemical reactivity due to its balanced electronic and steric properties .

Properties

IUPAC Name

2-bromo-5-(1-methylsulfonylpiperidin-4-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3O2S/c1-17(15,16)14-4-2-8(3-5-14)9-6-13-10(11)7-12-9/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNPYQIEECLADQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=CN=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(1-(methylsulfonyl)piperidin-4-yl)pyrazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve bulk custom synthesis and procurement processes. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(1-(methylsulfonyl)piperidin-4-yl)pyrazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives .

Scientific Research Applications

2-Bromo-5-(1-(methylsulfonyl)piperidin-4-yl)pyrazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Bromo-5-(1-(methylsulfonyl)piperidin-4-yl)pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

Sulfonamide and Sulfonyl Derivatives
  • 2-(1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-pyrazine (Compound 24) :

    • Features a pyrazole-sulfonyl group instead of methylsulfonyl.
    • Synthesized via GP1 reaction (sulfonyl chloride + piperidine derivative in THF) with yields dependent on substituent bulkiness .
    • Pyrazole groups may enhance target selectivity in kinase inhibition due to planar aromaticity .
  • 2-Chloro-6-(1-(methylsulfonyl)piperidin-4-yl)pyrazine :

    • Chlorine replaces bromine at position 2; sulfonyl-piperidine is at position 5.
    • Molecular weight: 275.76 g/mol .
    • The chloro substituent reduces steric hindrance but may decrease electrophilic reactivity compared to bromine .
Piperidine/Piperazine Modifications
  • 2-Bromo-5-(4-methylpiperazin-1-yl)pyrazine (CAS 955050-06-3) :

    • Piperazine ring replaces piperidine, introducing an additional nitrogen.
    • Increased basicity and solubility in acidic conditions .
    • Used in safety studies (GHS Rev. 8), highlighting handling precautions .
  • 1-(5-Bromo-6-chloro-4-(trifluoromethyl)-pyridin-2-yl)piperazine :

    • Pyridine core instead of pyrazine; trifluoromethyl group enhances electron-withdrawing effects.
    • Molecular weight: 359.57 g/mol .
    • Applications in halogen-rich environments (e.g., agrochemicals) due to stability .
Halogen and Substituent Position Variations
  • 2-Bromo-5-(trifluoromethylsulfinyl)pyrazine :

    • Trifluoromethylsulfinyl group at position 5.
    • Higher lipophilicity and metabolic stability compared to methylsulfonyl .
    • Used in electrophilic substitution reactions .
  • 2-(4-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyrazine: Cyclopropylmethyl group adds steric bulk; bromine on pyrazole instead of pyrazine. Molecular weight: 323.18 g/mol . Potential use in kinase inhibitors due to pyrazole’s affinity for ATP-binding pockets .

Biological Activity

2-Bromo-5-(1-(methylsulfonyl)piperidin-4-yl)pyrazine (CAS No. 1316224-01-7) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a brominated pyrazine ring and a piperidine moiety substituted with a methylsulfonyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H14BrN3O2S\text{C}_{10}\text{H}_{14}\text{BrN}_3\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine and methylsulfonyl groups enhance its reactivity and binding affinity to biological molecules, potentially affecting various biochemical pathways. The piperidine moiety may facilitate interactions with receptors or enzymes, leading to modulation of cellular processes.

Antimicrobial Activity

Pyrazine derivatives are also known for their antimicrobial properties. While direct studies on this compound are sparse, similar compounds have exhibited notable antibacterial and antifungal activities. For example, some pyrazole carboxamides have shown effectiveness against various pathogens, suggesting that this compound may also possess antimicrobial potential .

Other Pharmacological Effects

The compound is under investigation for its role in drug development due to its unique structural features. Its application as a building block in synthesizing more complex organic molecules highlights its versatility in medicinal chemistry.

Case Studies and Research Findings

Study FocusFindings
Anticancer Activity Pyrazole derivatives showed significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), particularly those with halogen substituents like bromine .
Mechanism of Action Induction of apoptosis was observed through morphological changes and cell cycle arrest in leukemia cells treated with related pyrazine derivatives .
Antimicrobial Potential Pyrazole derivatives have demonstrated efficacy against bacteria and fungi, indicating a broader antimicrobial spectrum that could include this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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